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Compound of Interest

Compound Name: Antiamoebin

Cat. No.: B15178500 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Antiamoebin is a member of the peptaibol family, a class of peptide antibiotics of fungal origin

characterized by the presence of the non-proteinogenic amino acid α-aminoisobutyric acid

(Aib) and a C-terminal amino alcohol.[1] These peptides are known for their ability to interact

with and disrupt cell membranes, leading to a range of biological activities, including

antibacterial, antifungal, and, as the name suggests, antiamoebic properties.[1] This technical

guide provides a comprehensive overview of the known physical and chemical properties of

Antiamoebin, with a focus on quantitative data, experimental methodologies, and its

mechanism of action.

Physicochemical Properties
Antiamoebin is a microheterogeneous mixture of related peptides, with Antiamoebin I being

the most studied component. The data presented here primarily pertains to Antiamoebin I.
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Property Value Source

Chemical Class Peptaibol [1]

Biological Origin

Fungi of the species

Emericellopsis,

Cephalosporium, and Stilbella

[1]

CAS Number 12692-85-2 [2]

Physical Properties
While specific experimentally determined quantitative data for some physical properties of

Antiamoebin are not readily available in the public domain, the following table summarizes the

known information.
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Property Value Notes

Molecular Formula C₈₀H₁₂₃N₁₇O₂₀ For Antiamoebin I

Molecular Weight 1642.9 g/mol For Antiamoebin I

Melting Point Not available
Data not found in publicly

accessible literature.

Solubility

Peptaibols are generally poorly

soluble in water. Their solubility

in organic solvents like

methanol, ethanol, and DMSO

is expected to be higher, but

quantitative data for

Antiamoebin is not available.

    Water Poor

    Methanol Soluble
Used as a solvent for NMR

studies.

    Ethanol Likely soluble General property of peptaibols.

    DMSO Likely soluble General property of peptaibols.

Appearance White crystalline solid
General appearance of purified

peptides.

Chemical Structure
Antiamoebin I is a 16-residue peptaibol with the following amino acid sequence:

Ac-Phe-Aib-Aib-Aib-D-Iva-Gly-Leu-Aib-Aib-Hyp-Gln-D-Iva-Hyp-Aib-Pro-Phl

Where:

Ac is an acetyl group

Phe is Phenylalanine
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Aib is α-aminoisobutyric acid

Iva is Isovaline

Gly is Glycine

Leu is Leucine

Hyp is Hydroxyproline

Gln is Glutamine

Pro is Proline

Phl is Phenylalaninol

The presence of multiple Aib residues induces a helical conformation, while the proline and

hydroxyproline residues introduce a significant bend in the peptide backbone.[1]

Spectral Properties
Detailed spectral data for Antiamoebin is crucial for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR studies have been instrumental in determining the solution-state structure of

Antiamoebin I.

Table of Representative ¹H and ¹³C NMR Chemical Shifts (in Methanol-d₄)

Note: The following is a generalized representation. Specific chemical shift assignments for

every proton and carbon in Antiamoebin I are extensive and typically found in specialized

publications.
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Atom Type
Representative ¹H
Chemical Shift (ppm)

Representative ¹³C
Chemical Shift (ppm)

Amide (NH) 7.0 - 8.5 -

α-Protons (CαH) 3.5 - 5.0 50 - 65

Side Chain Protons 0.8 - 4.0 15 - 70

Aromatic Protons (Phe) 7.2 - 7.5 125 - 140

Carbonyl Carbons (C=O) - 170 - 180

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and sequence of Antiamoebin.

Table of Expected m/z Values for Antiamoebin I in ESI-MS

Ion Expected m/z

[M+H]⁺ 1643.9

[M+Na]⁺ 1665.9

[M+K]⁺ 1681.9

Infrared (IR) Spectroscopy
IR spectroscopy can provide information about the secondary structure of Antiamoebin.

Table of Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Assignment

~3300 N-H stretching (amide A)

~1650 C=O stretching (amide I)

~1540 N-H bending and C-N stretching (amide II)
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Mechanism of Action: Ion Channel Formation
Antiamoebin exerts its biological activity by forming ion channels or pores in the cell

membrane. This disrupts the electrochemical gradient across the membrane, leading to cell

death. The process is thought to involve the following steps:

Monomer Partitioning: Individual Antiamoebin molecules partition from the aqueous phase

into the lipid bilayer of the cell membrane.

Aggregation: Monomers aggregate within the membrane to form multimeric structures. The

exact stoichiometry is a subject of ongoing research, with evidence suggesting the formation

of tetramers, hexamers, or octamers.

Channel Formation: The aggregated complex arranges to form a transmembrane pore with a

hydrophilic interior, allowing the passage of ions.

Ion Flux: The channel facilitates the uncontrolled movement of ions (primarily cations) across

the membrane, disrupting the cell's ion homeostasis.

Cellular Disruption: The loss of the membrane potential and ionic gradients leads to a

cascade of events, ultimately resulting in cell lysis and death.

Extracellular Space Cell Membrane Intracellular Space

Antiamoebin Monomers Monomer Partitioning Membrane-Associated
Monomers Aggregation Multimeric Complex Channel Formation Transmembrane Ion Channel

Ion Flux
(e.g., K⁺, Na⁺)

Disruption of
Ion Gradient

Loss of Membrane
Potential Cell Death

Click to download full resolution via product page

Caption: Mechanism of Antiamoebin-induced ion channel formation and subsequent cell

death.

Experimental Protocols
The following sections provide generalized protocols for key experiments used in the

characterization of Antiamoebin. These are intended to be representative and may require
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optimization for specific laboratory conditions and instrumentation.

NMR Spectroscopy of a Peptaibol (Generalized)
Objective: To determine the solution-state structure and dynamics of Antiamoebin.

Methodology:

Sample Preparation:

Dissolve 5-10 mg of purified Antiamoebin in 0.5 mL of deuterated methanol (Methanol-

d₄).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600

MHz or higher) equipped with a cryoprobe.

1D ¹H Spectrum: To identify all proton resonances.

2D TOCSY (Total Correlation Spectroscopy): To identify coupled spin systems

corresponding to individual amino acid residues.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space

proximities between protons, which provides information on the peptide's 3D structure.

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with

their directly attached carbons.

2D ¹H-¹⁵N HSQC (if ¹⁵N-labeled): To correlate amide protons with their corresponding

nitrogen atoms.

Data Processing and Analysis:

Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).
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Assign the chemical shifts of all protons and carbons by analyzing the pattern of cross-

peaks in the 2D spectra.

Use the distance restraints from the NOESY spectra as input for structure calculation

programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with

the experimental data.
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Caption: Generalized workflow for the NMR-based structure determination of Antiamoebin.
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MALDI-TOF Mass Spectrometry of a Peptaibol
(Generalized)
Objective: To determine the accurate molecular weight of Antiamoebin and to assess its purity.

Methodology:

Matrix Preparation:

Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid

(CHCA), in a solvent mixture of acetonitrile and water (1:1, v/v) with 0.1% trifluoroacetic

acid (TFA).

Sample Preparation:

Dissolve the purified Antiamoebin sample in the same solvent mixture as the matrix to a

concentration of approximately 1 mg/mL.

Target Spotting:

On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry to form a

crystalline layer.

Spot 1 µL of the Antiamoebin solution on top of the dried matrix spot.

Spot another 1 µL of the matrix solution on top of the sample spot and allow it to co-

crystallize.

Data Acquisition:

Insert the target plate into the MALDI-TOF mass spectrometer.

Acquire mass spectra in positive ion reflectron mode over a mass range appropriate for

Antiamoebin (e.g., m/z 1000-2000).

Calibrate the instrument using a standard peptide mixture with known molecular weights.

Data Analysis:
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Analyze the resulting mass spectrum to identify the peaks corresponding to the protonated

([M+H]⁺), sodiated ([M+Na]⁺), and potassiated ([M+K]⁺) forms of Antiamoebin.

Compare the observed m/z values with the calculated theoretical values to confirm the

identity and purity of the sample.

Planar Lipid Bilayer Recording of Ion Channels
(Generalized)
Objective: To characterize the ion channel properties of Antiamoebin, including its

conductance and ion selectivity.

Methodology:

Bilayer Formation:

Prepare a lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane).

"Paint" the lipid solution across a small aperture (e.g., 100-200 µm diameter) separating

two aqueous compartments (cis and trans) in a specialized chamber.

Monitor the formation of a stable bilayer by measuring the electrical capacitance.

Channel Incorporation:

Add a small aliquot of a dilute solution of Antiamoebin to the cis compartment.

The peptide will spontaneously insert into the lipid bilayer.

Data Recording:

Apply a transmembrane potential using Ag/AgCl electrodes connected to a patch-clamp

amplifier.

Record the ionic current flowing through the bilayer. The spontaneous insertion of

Antiamoebin channels will be observed as discrete, step-like increases in current.

Data Analysis:
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Analyze the current recordings to determine the single-channel conductance (calculated

from the current step amplitude and the applied voltage).

By varying the ionic composition of the solutions in the cis and trans compartments, the

ion selectivity of the channel can be determined.

Conclusion
Antiamoebin represents a fascinating class of membrane-active peptides with significant

biological activity. Its well-defined helical structure, punctuated by a characteristic bend, allows

it to self-assemble within lipid bilayers to form ion channels. This technical guide has

summarized the key physical and chemical properties of Antiamoebin and provided an

overview of the experimental methodologies used for its characterization. Further research into

the specific downstream cellular consequences of Antiamoebin-induced ion flux and the

development of more detailed experimental protocols will undoubtedly enhance our

understanding of this potent peptaibol and its potential applications in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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